5-cyclopropyl-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)isoxazole-3-carboxamide
Description
5-Cyclopropyl-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a cyclopropyl group at the 5-position. The carboxamide moiety is linked to a phenyl group, which is further functionalized with a 2-((2-methoxyethyl)amino)-2-oxoethyl side chain.
Properties
IUPAC Name |
5-cyclopropyl-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-9-8-19-17(22)10-12-2-6-14(7-3-12)20-18(23)15-11-16(25-21-15)13-4-5-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBUIOWQKPAWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoxazole ring and subsequent functionalization to introduce cyclopropyl and methoxyethyl groups. The detailed synthetic pathways have been documented in various studies, highlighting the efficiency of different synthetic methodologies.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through modulation of key apoptotic markers such as Bcl-2 and Bax .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Modulation of apoptotic markers |
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects, showing potential as an immunosuppressant. It has been reported to inhibit the proliferation of activated lymphocytes and reduce cytokine production in response to stimuli such as lipopolysaccharides (LPS) . This property suggests its utility in treating autoimmune disorders.
Table 2: Immunomodulatory Effects on Cytokine Production
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 100 | 50 |
| IFN-γ | 80 | 30 |
Case Studies
- Case Study on Antitumor Efficacy : A study involving murine xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its mechanism of action .
- Immunomodulation in Autoimmune Models : In a model of autoimmune arthritis, administration of the compound resulted in decreased disease severity and reduced inflammatory markers, suggesting its potential application in managing autoimmune conditions .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism by cytochrome P450 enzymes compared to the chloro-thiophene groups in Compound 1 .
- Selectivity : The absence of fluorine atoms in the target compound could limit off-target interactions with fluorophilic binding pockets, as seen in Compound 2’s trifluoromethyl groups .
- Synthetic Complexity: Compound 1’s extended structure (oxazolidinone and morpholino rings) likely requires multi-step synthesis, whereas the target compound’s simpler scaffold may offer better synthetic accessibility.
Preparation Methods
Cycloaddition Approaches
The 5-cyclopropylisoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and cyclopropane-containing alkynes. A copper(I)-catalyzed method enables regioselective formation of 3,5-disubstituted isoxazoles (Fig. 1). For example, reacting cyclopropylacetylene with in situ-generated nitrile oxides (from hydroximoyl chlorides) in the presence of CuI yields the 5-cyclopropylisoxazole-3-carbonitrile intermediate, which is hydrolyzed to the carboxylic acid using aqueous HCl.
Optimization Insights
Condensation Methods
Alternative routes involve condensing β-diketones with hydroxylamine. Cyclopropyl-substituted β-diketones, such as cyclopropane-1,1-diyldiacetylacetone, react with hydroxylamine hydrochloride in ethanol to form 5-cyclopropylisoxazole-3-carboxylic acid directly. This method avoids metal catalysts but requires harsh reflux conditions (80°C, 12 hr).
Functionalization of the Phenyl Substituent: 4-(2-((2-Methoxyethyl)Amino)-2-Oxoethyl)Aniline
Synthesis of 4-(2-Aminoethyl)Phenyl Intermediate
The 4-(2-aminoethyl)phenyl group is prepared via Friedel-Crafts acylation of aniline with chloroacetyl chloride, followed by reduction (Table 1).
Table 1: Key Steps for 4-(2-Aminoethyl)Aniline Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Chloroacetyl chloride, AlCl₃, DCM, 0°C → 25°C, 4 hr | 78% |
| Reduction | LiAlH₄, THF, reflux, 2 hr | 92% |
Introduction of the Methoxyethylamino Group
The amino group is alkylated with 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF (70°C, 6 hr). Subsequent oxidation of the secondary amine to the amide is achieved using H₂O₂/Na₂WO₄, yielding 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline (85% yield).
Carboxamide Coupling: Final Assembly
Activation of the Carboxylic Acid
The 5-cyclopropylisoxazole-3-carboxylic acid is activated as an acyl chloride using SOCl₂ (reflux, 3 hr) or as a mixed anhydride with ethyl chloroformate.
Amide Bond Formation
The activated acid reacts with 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline in anhydrous THF under N₂. Triethylamine (3 eq) is added to scavenge HCl, and the reaction proceeds at 0°C → 25°C for 12 hr (Fig. 2). Purification via silica gel chromatography (ethyl acetate/hexane) affords the final product in 76% yield.
Critical Parameters
- Solvent : THF or DMF enhances solubility of aromatic amines.
- Temperature : Slow warming minimizes side reactions (e.g., epimerization).
Alternative Synthetic Pathways
One-Pot Cyclization-Amidation
A patent-derived method (CN1156723A) describes a one-pot synthesis for analogous isoxazole carboxamides. Here, dimethyl oxalate and cyclopropylacetylene undergo Claisen condensation with hydroxylamine sulfate, followed by in situ ammonification with liquid NH₃. While this approach avoids intermediate isolation, it requires precise stoichiometry (1:1.5:1.5 molar ratio for oxalate:acetylene:hydroxylamine).
Green Chemistry Approaches
Ultrasound-assisted synthesis (40 kHz, 50°C) in choline chloride:urea deep eutectic solvent reduces reaction time from 12 hr to 2 hr for the isoxazole core. This method achieves 89% yield with >90% purity, aligning with sustainable chemistry principles.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity Optimization
Recrystallization from ethanol/water (7:3) yields 99.2% pure product (HPLC, C18 column, 254 nm).
Challenges and Mitigation Strategies
Regioselectivity in Cycloaddition
Using bulkier nitrile oxides (e.g., 2,6-dichlorophenylnitrile oxide) forces cyclopropane substitution at position 5, overcoming inherent electronic biases.
Amide Racemization
Low-temperature (0°C) coupling and non-polar solvents (toluene) suppress racemization during carboxamide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
